An In-depth Technical Guide to 4-Iodo-2-(trifluoromethyl)pyridine: Chemical Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 4-Iodo-2-(trifluoromethyl)pyridine: Chemical Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-2-(trifluoromethyl)pyridine is a key building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of a trifluoromethyl group, a strong electron-withdrawing moiety, and a reactive iodine atom on the pyridine ring imparts unique chemical properties, making it a valuable precursor for the synthesis of a wide range of functionalized heterocyclic compounds. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Iodo-2-(trifluoromethyl)pyridine, with a focus on its application in cross-coupling reactions and its relevance in drug discovery.
Core Chemical Properties
The fundamental physicochemical properties of 4-Iodo-2-(trifluoromethyl)pyridine are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 590371-73-6 | |
| Molecular Formula | C₆H₃F₃IN | |
| Molecular Weight | 272.99 g/mol | |
| Appearance | Colorless to white to yellow solid or liquid | |
| Melting Point | 24-26 °C | |
| Boiling Point (Predicted) | 206.2 ± 35.0 °C at 760 mmHg | |
| Density (Predicted) | 1.974 g/mL | |
| Storage Temperature | 2-8 °C, under inert atmosphere |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 4-Iodo-2-(trifluoromethyl)pyridine. Below are the key spectral data.
| Spectrum Type | Data | Reference |
| ¹H NMR (CDCl₃) | δ = 8.40 (d, 1H), 8.06 (s, 1H), 7.90 (d, 1H) | |
| ¹³C NMR, ¹⁹F NMR, IR | Data not explicitly found in search results, but can be obtained through standard analytical techniques. |
Experimental Protocols
Synthesis of 4-Iodo-2-(trifluoromethyl)pyridine
A common synthetic route to 4-Iodo-2-(trifluoromethyl)pyridine involves the deprotonation of a suitable precursor followed by quenching with an iodine source. The following is a representative experimental protocol.
Materials:
-
3-Iodo-2-(trifluoromethyl)pyridine
-
n-Butyllithium (2.5 M in hexanes)
-
Diisopropylamine
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Dry ice
-
Hydrochloric acid
-
Silica gel
-
Cyclohexane
-
Ethyl acetate
Procedure:
-
To a solution of diisopropylamine (2.5 mL) in anhydrous THF (30 mL) at -78 °C (dry ice/acetone bath), add n-butyllithium (7.2 mL of a 2.5 M solution in hexanes) dropwise.
-
Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.
-
Add a solution of 3-iodo-2-(trifluoromethyl)pyridine (4.9 g) in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of methanol (2 mL) at -78 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a cyclohexane/ethyl acetate gradient to afford 4-Iodo-2-(trifluoromethyl)pyridine as a yellow crystalline solid.
Caption: Synthetic workflow for 4-Iodo-2-(trifluoromethyl)pyridine.
Reactivity and Applications in Cross-Coupling Reactions
The carbon-iodine bond in 4-Iodo-2-(trifluoromethyl)pyridine is highly susceptible to cleavage, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in constructing complex molecules from simple precursors.
Suzuki Coupling
The Suzuki coupling reaction forms a new carbon-carbon bond by reacting the aryl iodide with an organoboron compound.
General Protocol:
-
In a reaction vessel, combine 4-Iodo-2-(trifluoromethyl)pyridine, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling, perform an aqueous workup, extract the product with an organic solvent, dry, and purify by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction is used to form a carbon-carbon bond between the aryl iodide and a terminal alkyne.
General Protocol:
-
To a mixture of 4-Iodo-2-(trifluoromethyl)pyridine, a palladium catalyst (e.g., PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent (e.g., THF or DMF), add a terminal alkyne and a base (e.g., triethylamine or diisopropylamine).
-
Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until completion.
-
Filter the reaction mixture to remove the amine salt, concentrate the filtrate, and purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between the aryl iodide and an amine.
General Protocol:
-
Combine 4-Iodo-2-(trifluoromethyl)pyridine, an amine, a palladium precatalyst, a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu or K₃PO₄) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
Cool the mixture, quench with water, and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Caption: Key cross-coupling reactions of 4-Iodo-2-(trifluoromethyl)pyridine.
Relevance in Drug Discovery: BACE1 Inhibition
While 4-Iodo-2-(trifluoromethyl)pyridine itself is not known to be biologically active, it serves as a crucial intermediate in the synthesis of potent enzyme inhibitors. Notably, it is used in the preparation of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides. The accumulation of Aβ peptides in the brain is a pathological hallmark of Alzheimer's disease.
Derivatives synthesized from 4-Iodo-2-(trifluoromethyl)pyridine have been shown to effectively inhibit BACE1, thereby reducing the levels of Aβ peptides in the brain. This highlights the importance of this chemical scaffold in the development of potential therapeutics for neurodegenerative diseases.
Caption: Role of BACE1 in Alzheimer's and its inhibition.
Safety Information
4-Iodo-2-(trifluoromethyl)pyridine is a chemical that requires careful handling. The following safety information is based on available data.
-
Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If inhaled, remove person to fresh air and keep comfortable for breathing. If swallowed, call a poison center or doctor.
Users should always consult the latest Safety Data Sheet (SDS) before handling this compound.
Conclusion
4-Iodo-2-(trifluoromethyl)pyridine is a versatile and valuable building block in organic synthesis. Its unique combination of a reactive iodine atom and an electron-withdrawing trifluoromethyl group on a pyridine core makes it an ideal substrate for a variety of cross-coupling reactions, enabling the synthesis of complex and biologically active molecules. Its application in the development of BACE1 inhibitors for Alzheimer's disease underscores its significance in medicinal chemistry. A thorough understanding of its chemical properties, synthetic methods, and reactivity is essential for researchers and scientists working in drug discovery and materials science.
